Fumonisin FP2
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Overview
Description
Fumonisin FP2, also known as fumonisin FP(2), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Fumonisin Biosynthesis and Genetic Analysis
- Fumonisins, including FP2, are produced by Fusarium species and are important in agricultural contexts. Research has focused on the biosynthetic pathways of these mycotoxins. Studies like that of Ding, Bojja, and Du (2004) explored the role of specific genes, such as FUM3, in the biosynthesis of fumonisins, showing their critical role in the production of these compounds (Ding, Bojja, & Du, 2004).
Fumonisins and Human Health
- Studies have investigated the impact of fumonisins on human health, such as their interference with folate transport and implications for neural tube defects. Marasas et al. (2004) proposed that fumonisins could be a risk factor for neural tube defects, based on their disruption of sphingolipid metabolism and folate utilization (Marasas et al., 2004).
Fumonisins in Aquaculture
- Fumonisins also affect aquaculture, impacting fish health and gene expression. Silva et al. (2019) demonstrated that fumonisin alters the expression of IGF-1 and GHR genes in Nile tilapia, influencing growth and development (Silva et al., 2019).
Agricultural Impact and Resistance
- In agriculture, fumonisins pose a threat to crops like corn. Clements et al. (2004) identified corn inbreds with resistance to fumonisin accumulation, which is vital for preventing crop losses and ensuring food safety (Clements et al., 2004).
Fumonisins in Animal Development
- Fumonisins impact animal development, as shown by Tomaszewska et al. (2021), who found that prenatal exposure to fumonisins negatively affects bone development in offspring, indicating the toxin's wide-ranging biological effects (Tomaszewska et al., 2021).
Detoxification Strategies
- Research into detoxification methods for fumonisins is ongoing. Wang et al. (2023) identified novel enzymes capable of reducing fumonisin toxicity, which is crucial for improving food and feed safety (Wang et al., 2023).
Properties
CAS No. |
182063-59-8 |
---|---|
Molecular Formula |
C39H62NO15+ |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-13-25(3)37(55-36(49)21-28(39(52)53)19-34(46)47)32(54-35(48)20-27(38(50)51)18-33(44)45)17-24(2)12-9-7-8-10-14-29(41)22-31(43)26(4)40-16-11-15-30(42)23-40/h11,15-16,23-29,31-32,37,41,43H,5-10,12-14,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
InChI Key |
UJUDXXXTXOWVKA-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
fumonisin FP(2) fumonisin FP2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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